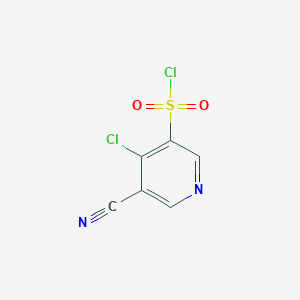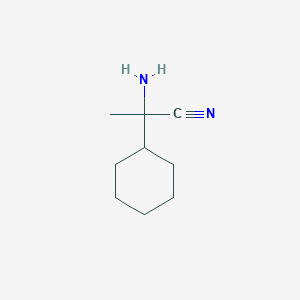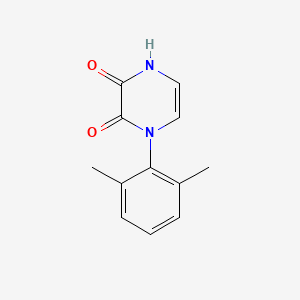
4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused to a pyrrolidinone ring
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They are often used as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes
Biochemical Pathways
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that after administration, benzimidazole derivatives are eliminated through urine
Result of Action
Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may have potential antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects .
Action Environment
It is known that the synthesis of benzimidazole derivatives can be influenced by factors such as temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde followed by cyclization. One common method involves the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions at elevated temperatures (140-220°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of the pyrrolidinone ring results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical studies.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
1-Benzylpyrrolidin-2-one: Lacks the benzimidazole moiety but shares the pyrrolidinone ring.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one is unique due to the combination of the benzimidazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to simpler analogs .
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-17-10-14(12-21(17)11-13-6-2-1-3-7-13)18-19-15-8-4-5-9-16(15)20-18/h1-9,14H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMRDVATVAPMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)

![6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2620525.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2620526.png)




![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide](/img/structure/B2620536.png)
![6-Tert-butyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2620537.png)

![ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B2620539.png)

